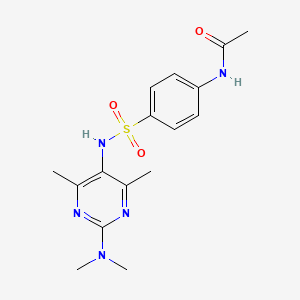

N-(4-(N-(2-(dimethylamino)-4,6-dimethylpyrimidin-5-yl)sulfamoyl)phenyl)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

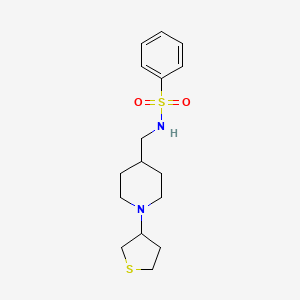

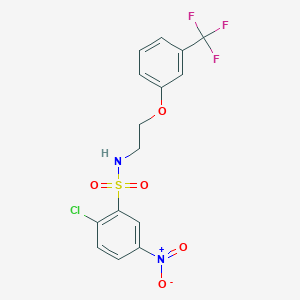

Sulfonamides are a group of compounds that contain a sulfonamide functional group, which is a sulfur atom double-bonded to two oxygen atoms and single-bonded to a nitrogen atom . They are known as sulfa drugs and were the first antimicrobial drugs . They are derived from sulfanilamide, which prevents the growth of bacteria .

Synthesis Analysis

The synthesis of sulfonamides generally involves a sequence of reactions starting with aniline . The newly synthesized compounds are then characterized by spectral analysis .Molecular Structure Analysis

The molecular structure of sulfonamides can be determined using various spectroscopic techniques such as IR, 1H NMR, 13C NMR, PXRD, and TG methods .Chemical Reactions Analysis

Sulfonamides can undergo a variety of chemical reactions. For example, they can be used to synthesize various derivatives with biological importance .Physical And Chemical Properties Analysis

The physical and chemical properties of sulfonamides can be determined using various methods. For example, their density, boiling point, molecular formula, and molecular weight can be determined .Scientific Research Applications

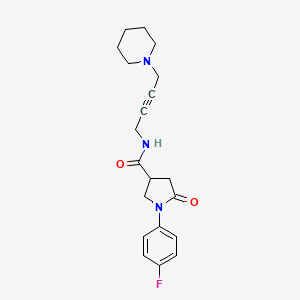

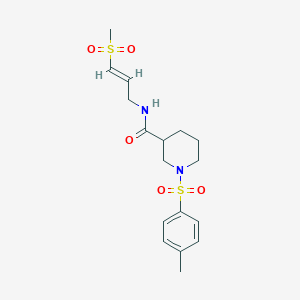

Synthesis and Biological Activity

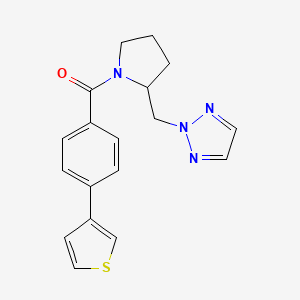

Antimicrobial Activity : The synthesis of novel heterocyclic compounds featuring the sulfamoyl moiety has been investigated, with some compounds demonstrating antibacterial and antifungal activities. These activities were evaluated through the hydrolysis and subsequent reactions of N-(4-(N-(2-(dimethylamino)-4,6-dimethylpyrimidin-5-yl)sulfamoyl)phenyl)acetamide derivatives (Nunna, Ramachandran, Arts, Panchal, & Shah, 2014).

Synthetic Methodology : Research into the synthetic pathways of related compounds, including studies on optimizing yields and discovering new synthetic reactions, has utilized derivatives of N-(4-(N-(2-(dimethylamino)-4,6-dimethylpyrimidin-5-yl)sulfamoyl)phenyl)acetamide as key intermediates or final products. This includes the development of methods for synthesizing compounds with similar structural features for further biological evaluation (Qiu-jin, 2010).

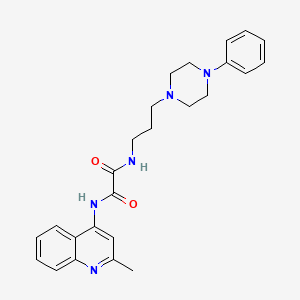

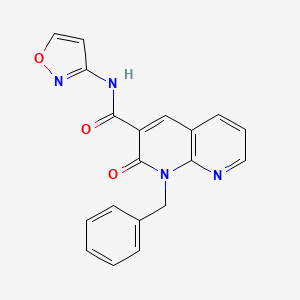

Radioligand Development for PET Imaging : The compound has been part of a series studied for selective ligands of the translocator protein (18 kDa), important in the development of radioligands like DPA-714 for positron emission tomography (PET) imaging. These studies underscore the importance of structural modifications, including fluorination, for the development of diagnostic tools in neuroscience (Dollé et al., 2008).

Antitumor and Antimicrobial Investigations : Further research has expanded into the synthesis of pyrimidine-azitidinone analogues, exploring their antioxidant, antimicrobial, and antitubercular activities. These studies highlight the versatility of N-(4-(N-(2-(dimethylamino)-4,6-dimethylpyrimidin-5-yl)sulfamoyl)phenyl)acetamide derivatives in yielding compounds with potential therapeutic applications (Chandrashekaraiah et al., 2014).

Protein Binding and Interaction Studies : Investigations into the binding interactions of derivatives with proteins, such as bovine serum albumin (BSA), have been conducted. These studies provide insights into the potential therapeutic applications and pharmacokinetics of such compounds, including their solubility, distribution, and binding efficiency (Meng et al., 2012).

Mechanism of Action

Future Directions

properties

IUPAC Name |

N-[4-[[2-(dimethylamino)-4,6-dimethylpyrimidin-5-yl]sulfamoyl]phenyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21N5O3S/c1-10-15(11(2)18-16(17-10)21(4)5)20-25(23,24)14-8-6-13(7-9-14)19-12(3)22/h6-9,20H,1-5H3,(H,19,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MTCOXDCPADQQBW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NC(=N1)N(C)C)C)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21N5O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

363.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-(N-(2-(dimethylamino)-4,6-dimethylpyrimidin-5-yl)sulfamoyl)phenyl)acetamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(3-((3-Cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)(5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)methanone](/img/structure/B2936642.png)

![6-Chloro-N-[2-[(1-methylpiperidin-4-yl)amino]phenyl]pyridine-2-carboxamide](/img/structure/B2936644.png)

![2-[5-Bromo-1-[(2-methylpropan-2-yl)oxycarbonyl]-2,3-dihydroindol-3-yl]acetic acid](/img/structure/B2936649.png)

![N-[2-(4-methoxyphenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]propanamide](/img/structure/B2936652.png)

![2-chloro-N-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]propanamide](/img/structure/B2936654.png)